molecular formula C16H15Br2N3O2 B11559911 N'-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11559911
M. Wt: 441.12 g/mol
InChI Key: LUITXUMQLRRARG-DNTJNYDQSA-N
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Description

N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a hydroxyl group, and an acetohydrazide moiety. Its molecular formula is C16H15Br2N3O2, and it has a molecular weight of 441.117 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or dehalogenated compounds .

Scientific Research Applications

N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medical research.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of bromine atoms and the hydroxyl group enhances its reactivity and potential for various applications .

Properties

Molecular Formula

C16H15Br2N3O2

Molecular Weight

441.12 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H15Br2N3O2/c1-10-3-2-4-12(5-10)19-9-15(22)21-20-8-11-6-13(17)16(23)14(18)7-11/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

LUITXUMQLRRARG-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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